4-(Aminomethyl)benzonitrile
Overview
Description
4-(Aminomethyl)benzonitrile is an organic compound with the molecular formula C8H8N2 It is characterized by the presence of an aminomethyl group (-CH2NH2) attached to a benzonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Aminomethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzaldehyde with ammonia or an amine under reducing conditions. This reaction typically requires a catalyst such as palladium on carbon and hydrogen gas to facilitate the reduction process.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-cyanobenzaldehyde in the presence of ammonia. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-cyanobenzaldehyde.
Reduction: It can be reduced to form 4-(aminomethyl)benzylamine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: 4-Cyanobenzaldehyde
Reduction: 4-(Aminomethyl)benzylamine
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Aminomethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)benzonitrile involves its interaction with specific molecular targets. For instance, in biomedical applications, the compound can bind to enzymes such as plasmin and urokinase, inhibiting their activity. This inhibition can lead to improved barrier function in the stratum corneum of the skin .
Comparison with Similar Compounds
- 4-Cyanobenzylamine
- 4-Aminobenzonitrile
- 4-(Aminomethyl)benzylamine
Comparison: 4-(Aminomethyl)benzonitrile is unique due to the presence of both an aminomethyl group and a nitrile group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 4-Aminobenzonitrile lacks the aminomethyl group, limiting its reactivity in certain substitution reactions.
Properties
IUPAC Name |
4-(aminomethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIWXXXFJFOECP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146234 | |
Record name | 4-(Aminomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10406-25-4 | |
Record name | 4-Cyanobenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10406-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Aminomethyl)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010406254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Aminomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40146234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(aminomethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.785 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(AMINOMETHYL)BENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG5W3N5HYJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-(Aminomethyl)benzonitrile useful in material science?
A: this compound's utility stems from its chemical structure. The presence of both an amine (-NH2) and a nitrile (-C≡N) group allows for versatile chemical reactions. [] For example, researchers have successfully utilized this compound to functionalize the inner pores of nanometer-thin organic materials. [] This involved converting the carboxylic acid groups within the pores to acid chloride and subsequently reacting them with this compound to form amide bonds. This precise control over pore chemistry opens possibilities for tailoring material properties for applications like molecular separation, drug delivery, and catalysis. []
Q2: Has the crystal structure of this compound been determined?
A: Yes, the crystal structure of N-(4-Cyanobenzyl)benzamide, a derivative of this compound, has been reported. [] This derivative was formed by reacting this compound with benzoyl chloride. In the crystal structure, molecules of N-(4-Cyanobenzyl)benzamide are linked together by intermolecular N—H⋯O hydrogen bonds, creating infinite chains. [] This structural information provides insights into the compound's potential for intermolecular interactions and its possible applications in material science.
Q3: Can this compound be used in perovskite solar cells?
A: Research suggests that the hydrochloride salt of this compound (4-(Aminomethyl) benzonitrile hydrochloride or AMBNCl) can be beneficial in perovskite solar cell fabrication. [] The polar nature of AMBNCl, attributed to its -C≡N, -NH3+, and Cl- groups, reportedly improves the quality of perovskite crystal growth and passivates defects within the perovskite layer. [] This leads to enhanced device performance and stability. [] Notably, incorporating AMBNCl led to a champion efficiency of 23.52% in a study, showcasing its potential for boosting the performance of perovskite solar cells. []
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